molecular formula C22H24FN3O3S B2629604 4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide CAS No. 1286718-50-0

4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

Cat. No. B2629604
M. Wt: 429.51
InChI Key: VFJPMYAJNIFPLQ-UHFFFAOYSA-N
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Description

4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
The exact mass of the compound 4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Compounds containing piperidine and benzo[d]thiazol moieties may participate in nucleophilic aromatic substitution reactions, which are fundamental in synthesizing a wide range of heterocyclic compounds. These reactions are critical for creating molecules with potential therapeutic applications, including drugs and imaging agents (Pietra & Vitali, 1972).

Dopamine D2 Receptor Ligands

Molecules featuring piperidine and methoxyphenyl groups have been studied for their affinity towards dopamine D2 receptors. Such compounds are of interest in treating neuropsychiatric disorders like schizophrenia, Parkinson's disease, and depression. Research into the pharmacophore for high D2R affinity highlights the significance of aromatic moieties, cyclic amines, and lipophilic fragments (Jůza et al., 2022).

DNA Minor Groove Binders

Derivatives of molecules with structural similarity to the compound have been investigated for their ability to bind to the minor groove of DNA. These studies are essential for developing new diagnostic tools and treatments for genetic diseases and cancer (Issar & Kakkar, 2013).

Central Nervous System (CNS) Acting Drugs

Functional chemical groups in molecules, such as piperidine and benzo[d]thiazol, have been identified as potential leads for synthesizing novel CNS-acting drugs. These compounds may exhibit a range of effects from antidepressant to anticonvulsant activities, highlighting the diversity of applications in neurological and psychiatric disorder treatments (Saganuwan, 2017).

Antitumor Activity

Research on imidazole derivatives, which share structural features with the compound , has demonstrated antitumor activity. These studies provide a foundation for developing new anticancer agents by exploring the biological properties of compounds with similar functional groups (Iradyan et al., 2009).

properties

IUPAC Name

4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3S/c1-28-16-7-5-15(6-8-16)9-12-24-21(27)26-13-10-17(11-14-26)29-22-25-20-18(23)3-2-4-19(20)30-22/h2-8,17H,9-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJPMYAJNIFPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-fluorobenzo[d]thiazol-2-yl)oxy)-N-(4-methoxyphenethyl)piperidine-1-carboxamide

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